5-Chloro-1-methyl-1H-indole-2-carbaldehyde chemical properties and structure
5-Chloro-1-methyl-1H-indole-2-carbaldehyde chemical properties and structure
Executive Summary
5-Chloro-1-methyl-1H-indole-2-carbaldehyde is a specialized heterocyclic building block critical to medicinal chemistry and materials science.[1] Unlike its more common isomer, the 3-carbaldehyde (derived via Vilsmeier-Haack formylation), the 2-carbaldehyde congener offers a unique geometry that forces substituents into a linear vector relative to the indole core.[1] This structural rigidity makes it an invaluable scaffold for designing kinase inhibitors, indole-based chalcones, and fused polycyclic systems where precise spatial arrangement is required for target binding.
This guide provides a definitive technical analysis of its properties, synthesis, and reactivity, distinguishing it from the 3-isomer to prevent common experimental errors.
Structural Analysis & Physicochemical Profile
The molecule features an indole core substituted at three key positions: the nitrogen (N1) is methylated, preventing H-bond donation; the C5 position holds a chlorine atom, offering electronic modulation and a handle for cross-coupling; and the C2 position bears a formyl group, serving as the primary electrophilic center.
Physicochemical Data Table
| Property | Value / Description | Note |
| Molecular Formula | C₁₀H₈ClNO | |
| Molecular Weight | 193.63 g/mol | |
| Appearance | Light yellow to beige crystalline solid | Color deepens upon oxidation/light exposure.[1] |
| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in hexanes/water. |
| Melting Point | ~90–110 °C (Predicted range) | Note: 1-methylindole-2-CHO melts at 81-85°C; 5-Cl substituent typically elevates MP.[1] |
| Electronic Character | Electron-deficient C2; Electron-rich C3 | The C2-formyl group withdraws density, deactivating the pyrrole ring slightly compared to unsubstituted indoles.[1] |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Aldehydes are prone to autoxidation to carboxylic acids.[1] |
Synthetic Pathways: The C2 vs. C3 Distinction
Critical Insight: A common pitfall in indole chemistry is assuming the Vilsmeier-Haack reaction will yield the 2-carbaldehyde.[1] In reality, electrophilic aromatic substitution on indoles heavily favors the C3 position. To synthesize the 2-carbaldehyde , one must utilize Directed ortho-Metalation (DoM) .[1]
The Authoritative Route: C2-Lithiation
The most robust synthesis involves the lithiation of 5-chloro-1-methylindole.[1] The N-methyl group is crucial here; unlike a free N-H indole, the N-methyl species does not require double deprotonation.[1] The C2 proton is the most acidic ring proton (pKa ~38) and is selectively removed by strong bases.
Reaction Logic Flow
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Precursor: 5-Chloro-1-methylindole.[1]
-
Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.
-
Mechanism: Coordination of Li+ to the indole nitrogen (optional but helpful) and deprotonation at C2.[1]
-
Quench: Addition of DMF (N,N-Dimethylformamide) as the formyl source.[1]
-
Workup: Acidic hydrolysis releases the aldehyde.[1]
Caption: Directed ortho-metalation pathway for selective C2-formylation, avoiding C3-isomer contamination.
Reactivity Profile & Functionalization[2][3]
This scaffold offers three distinct vectors for chemical modification, enabling "divergent synthesis" in drug discovery campaigns.
A. The Aldehyde (C2-CHO)[1]
-
Condensation: Reacts with amines to form Schiff bases (imines), which are precursors to bioactive hydrazones or reduced secondary amines.[1]
-
Knoevenagel Condensation: Reacts with active methylenes (e.g., malononitrile) to form vinyl nitriles, often used in dye chemistry and fluorescent probes.[1]
-
Oxidation/Reduction: Can be oxidized to the carboxylic acid (CO₂H) or reduced to the alcohol (CH₂OH).[1]
B. The Aryl Chloride (C5-Cl)[1]
-
Cross-Coupling: While less reactive than bromides, the C5-chloride can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings using specialized palladium catalysts (e.g., Pd(OAc)₂/SPhos or XPhos) to introduce biaryl or aryl-amino motifs.[1]
C. The Indole C3 Position[4]
-
Electrophilic Substitution: Despite the electron-withdrawing aldehyde at C2, the C3 position retains nucleophilic character.[1] It can undergo halogenation or Friedel-Crafts alkylation, allowing for the construction of highly substituted indole cores.[1]
Caption: Divergent reactivity map showing three orthogonal vectors for chemical modification.[1]
Pharmaceutical Applications
The 2-carbaldehyde motif is a privileged scaffold in medicinal chemistry:
-
Antiviral Agents: Indole-2-carboxamide derivatives (accessible via oxidation of the aldehyde to acid, then amidation) have shown potency as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] The 5-chloro substituent often improves lipophilicity and metabolic stability.[1]
-
Anticancer (Tubulin Inhibitors): Chalcones derived from 5-chloro-1-methylindole-2-carbaldehyde (via Claisen-Schmidt condensation with acetophenones) act as tubulin polymerization inhibitors, arresting cell division in MCF-7 breast cancer lines.[1]
-
Kinase Inhibition: The rigid indole-2-yl geometry is utilized in designing inhibitors for kinases where the "hinge region" binding requires a specific planar donor-acceptor motif.[1]
Detailed Experimental Protocol
Protocol: Synthesis of 5-Chloro-1-methyl-1H-indole-2-carbaldehyde via Lithiation
This protocol is adapted from standard organolithium methodologies for N-substituted indoles.[1]
Safety: n-Butyllithium is pyrophoric.[1] All glassware must be flame-dried and flushed with Argon.[1] Work in a fume hood.
Materials:
-
5-Chloro-1-methylindole (1.0 eq)[1]
-
n-Butyllithium (1.6 M in hexanes, 1.2 eq)[1]
-
Anhydrous THF (Solvent)[1]
-
Anhydrous DMF (1.5 eq)[1]
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 5-chloro-1-methylindole dissolved in anhydrous THF (0.2 M concentration). Add a magnetic stir bar.[1][3]
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Lithiation: Add n-BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.
-
Observation: The solution may change color (often to yellow or orange) indicating formation of the lithiated species.
-
-
Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation at C2.
-
Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.
-
Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (50 mL) and stir vigorously for 15 minutes.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[1][4] Dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂).
References
-
BenchChem. (2025).[1][5] Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates. Retrieved from [1]
-
Santa Cruz Biotechnology. (2024).[1] 5-Chloro-1-methyl-1H-indole-2-carbaldehyde Product Specifications. Retrieved from [1]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction (Cited for contrast of C3 vs C2 selectivity). Retrieved from [1][3]
-
PubChem. (2025).[1][6] 5-Chloro-1H-indole-2-carbaldehyde Compound Summary. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] 1-Methylindole-2-carboxaldehyde Safety & Properties. Retrieved from [1]
Sources
- 1. 5-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 12203318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylindole-2-carboxaldehyde 97 27421-51-8 [sigmaaldrich.com]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-CHLORO-2-METHYLINDOLE | 1075-35-0-Molbase [molbase.com]
